![molecular formula C18H23FN8O B6442612 2-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-5-fluoro-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one CAS No. 2548988-07-2](/img/structure/B6442612.png)

2-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-5-fluoro-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

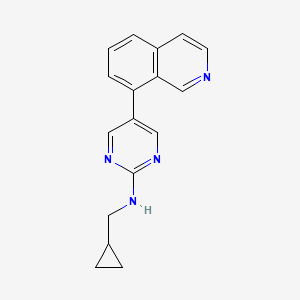

The compound “2-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-5-fluoro-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one” is a heterocyclic compound featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold . This class of compounds has been studied for their potential as CDK2 inhibitors, which are appealing targets for cancer treatment .

Synthesis Analysis

The synthesis of these compounds involves the design and creation of small molecules featuring the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The synthesis process was carried out under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction .Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a pyrazolo[3,4-d]pyrimidine scaffold . This scaffold is a fused nitrogen-containing heterocyclic ring system, which is considered a privileged core skeleton in biologically active compounds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the use of a 1,3-dipolar cycloaddition reaction . This reaction is typically carried out under ultrasonic-assisted conditions for good yields .科学研究应用

CDK2 Inhibitors in Cancer Treatment

This compound is a part of a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . These molecules have been synthesized as novel CDK2 targeting compounds . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Anticancer Activity

The compound has shown significant anticancer activity. It has been found to induce caspase-3 activation and suppress NF-κB and IL-6 activation . It has also displayed tumoricidal effects in lung adenocarcinoma in vivo xenograft nude mice model .

Protein Kinase Inhibition

The compound is part of a class of pyrimidine and fused pyrimidine derivatives that have shown anticancer significance via selective inhibition of protein kinases . This reveals structure-activity relationships and some synthetic pathways used for constructing these scaffolds .

Neuroprotective Agent

Interestingly, a molecular modelling of 2-pyrazoline compounds and other chalcone derivatives affinity to binding cholinesterase (AChE and BChE) active site showed a selective inhibition potential . This suggests that these compounds might act as a neuroprotective agent for activated-acetylcholinesterase-linked neurological disorders like Parkinson’s Disease and other age-linked disorders .

Antioxidant Activity

Pyrazolines and their derivatives have been found to have antioxidant activities . Cells produce free radicals and reactive oxygen species (ROS) through their routine metabolic pathways, and these compounds increase dramatically under cellular damage . Pyrazolines can help in managing this oxidative stress .

Anti-inflammatory and Antidepressant Activity

Pyrazolines and their derivatives have also been reported to have anti-inflammatory and antidepressant activities . This makes them potential candidates for the development of new drugs in these areas .

作用机制

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell division . The compound’s interaction with CDK2 also induces apoptosis within cells .

Biochemical Pathways

The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This disruption leads to the arrest of the cell cycle, preventing the cells from dividing and proliferating . The induction of apoptosis is a downstream effect of this disruption .

Pharmacokinetics

The compound’s potent inhibitory activity against cdk2 and its significant cytotoxic activities against various cell lines suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The compound’s action results in significant cytotoxic activities against various cell lines . It has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib (IC50: 144, 176 and 19 nM, respectively) .

未来方向

属性

IUPAC Name |

2-[4-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]-5-fluoro-4-propan-2-yl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23FN8O/c1-10(2)14-13(19)17(28)24-18(23-14)27-7-5-26(6-8-27)16-12-9-20-25(4)15(12)21-11(3)22-16/h9-10H,5-8H2,1-4H3,(H,23,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTQBCYDPAHQXTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=NN2C)C(=N1)N3CCN(CC3)C4=NC(=C(C(=O)N4)F)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23FN8O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]-5-fluoro-4-propan-2-yl-1H-pyrimidin-6-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-methoxy-3-{[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}phenyl)acetamide](/img/structure/B6442532.png)

![4-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine](/img/structure/B6442536.png)

![2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B6442545.png)

![6-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-9-methyl-9H-purine](/img/structure/B6442548.png)

![5-fluoro-6-(propan-2-yl)-2-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6442571.png)

![N-{3-[(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)amino]-4-methoxyphenyl}acetamide](/img/structure/B6442576.png)

![4-ethyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine](/img/structure/B6442584.png)

![4-(1H-imidazol-1-yl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6442592.png)

![5-fluoro-2,4-dimethyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine](/img/structure/B6442599.png)

![4-ethyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine](/img/structure/B6442613.png)

![9-cyclopropyl-6-[4-(pyridin-2-yl)piperazin-1-yl]-9H-purine](/img/structure/B6442618.png)

![6-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-9-methyl-9H-purine](/img/structure/B6442634.png)

![6-(4-methyl-1H-pyrazol-1-yl)-N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}pyrimidin-4-amine](/img/structure/B6442638.png)